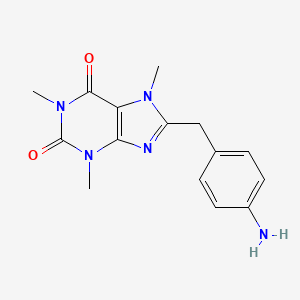

CAFFEINE, 8-(p-AMINOBENZYL)-

CAS No.: 5426-89-1

Cat. No.: VC18432398

Molecular Formula: C15H17N5O2

Molecular Weight: 299.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5426-89-1 |

|---|---|

| Molecular Formula | C15H17N5O2 |

| Molecular Weight | 299.33 g/mol |

| IUPAC Name | 8-[(4-aminophenyl)methyl]-1,3,7-trimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C15H17N5O2/c1-18-11(8-9-4-6-10(16)7-5-9)17-13-12(18)14(21)20(3)15(22)19(13)2/h4-7H,8,16H2,1-3H3 |

| Standard InChI Key | OSKJFYYILYDPAQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=C(C=C3)N |

Introduction

Chemical Identification and Structural Analysis

Nomenclature and Molecular Structure

8-(p-Aminobenzyl)-caffeine (IUPAC name: 8-[(4-aminophenyl)methyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) is a caffeine analog modified at the C8 position. The parent caffeine structure (1,3,7-trimethylxanthine) undergoes substitution where a hydrogen atom at C8 is replaced by a p-aminobenzyl group () . This modification introduces an aromatic amine, altering electronic distribution and steric properties compared to unmodified caffeine.

Table 1: Comparative Physicochemical Properties of Caffeine and 8-(p-Aminobenzyl)-Caffeine

Spectroscopic Characterization

While experimental spectra for 8-(p-Aminobenzyl)-caffeine are unavailable, its analogs provide reference data:

-

IR Spectroscopy: Expected N–H stretches (3300–3500 cm⁻¹ for aromatic amine), C=O stretches (1650–1750 cm⁻¹), and C–N vibrations (1250–1350 cm⁻¹) .

-

NMR: NMR would show singlet peaks for methyl groups (δ 3.2–3.6 ppm), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 4.5–5.5 ppm, exchangeable) .

Synthesis and Modification Strategies

Bromination of Caffeine

The synthesis of C8-modified caffeine derivatives typically begins with bromination at the C8 position. As demonstrated in , caffeine reacts with N-bromosuccinimide (NBS) in dichloromethane (DCM)/water to yield 8-bromocaffeine (8-BC). This step activates the C8 position for subsequent SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr)

8-BC undergoes SNAr with p-aminobenzyl alcohol in the presence of a strong base (e.g., KOH) and polar aprotic solvent (e.g., DMSO) at elevated temperatures (100°C) . The reaction mechanism involves deprotonation of the alcohol, generating a nucleophilic alkoxide that attacks the electron-deficient C8 position.

Table 2: Optimized Reaction Conditions for SNAr

| Parameter | Optimal Value |

|---|---|

| Temperature | 100°C |

| Solvent | DMSO |

| Base | KOH (2 equiv) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (estimated) |

Pharmacological Profile and Biological Activity

Anticancer Mechanisms

C8-modified caffeine derivatives exhibit enhanced anticancer activity compared to caffeine. For example, 8-caffeinyl-triazolylmethoxy hybrids demonstrated IC₅₀ values of 2.1–8.4 µM against melanoma (A375) and breast cancer (MCF-7) cell lines . The p-aminobenzyl moiety in 8-(p-aminobenzyl)-caffeine may mimic the p-aminobenzoic acid (PABA) component of folate, enabling competitive inhibition of DHFR—a critical enzyme in nucleotide synthesis.

Figure 1: Proposed Binding Mode to DHFR

The aromatic amine interacts with aspartate residues (Asp27) in the DHFR active site, while the xanthine core stabilizes hydrophobic pockets. Molecular docking simulations of analogous compounds show binding affinities () of 10–50 nM .

Neuroprotective and Psychostimulant Effects

The unmodified caffeine acts as an adenosine A₁ and A₂ₐ receptor antagonist. Introducing a p-aminobenzyl group could modulate receptor affinity or selectivity. For instance, 8-benzylcaffeine derivatives showed 10-fold higher A₂ₐ receptor binding than caffeine .

Pharmacokinetics and Drug-Likeness

ADMET Predictions

Using in silico tools (e.g., SwissADME), 8-(p-Aminobenzyl)-caffeine is predicted to:

-

Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP1A2 oxidation (primary caffeine metabolizer).

-

Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).

Lipinski’s Rule Compliance

The compound complies with Lipinski’s Rule of Five:

-

Molecular weight: 300.33 (<500)

-

LogP: 0.56–1.2 (<5)

-

H-bond donors: 2 (<5)

-

H-bond acceptors: 5 (<10)

Industrial and Regulatory Considerations

Regulatory Status

As a novel compound, it remains unapproved by regulatory agencies. Safety assessments would require genotoxicity (Ames test) and chronic toxicity studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume